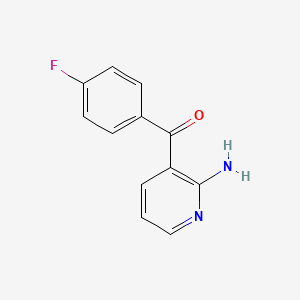

3-(4-Fluorobenzoyl)pyridin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2-aminopyridin-3-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDCNNCJGFPSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Research has indicated that 3-(4-fluorobenzoyl)pyridin-2-amine exhibits significant anti-proliferative activity against various cancer cell lines. Notably:

- HL-60 Lymphoid Leukemia Cells : The compound has shown effective inhibition of HL-60 cell growth with an IC50 value indicating potent activity at micromolar concentrations.

- Mechanism of Action : While the exact mechanisms are still under investigation, the compound's ability to inhibit cell proliferation suggests potential pathways involving apoptosis or cell cycle arrest.

Other Biological Applications

Beyond its anti-cancer properties, derivatives of this compound have been explored for other therapeutic applications:

- Antiviral Activity : Some studies suggest that similar pyridine derivatives could exhibit antiviral properties, although specific data on this compound remains limited .

- Drug Development : The unique structure of this compound allows it to serve as a building block for synthesizing other complex molecules in organic chemistry, potentially leading to new therapeutic agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both amino and fluorobenzoyl groups | Significant anti-cancer activity |

| 3-Amino-2-(4-fluorobenzoyl)pyridine | Lacks nitrogen at position four | Varies based on structure |

| 5-Amino-2-(4-fluorobenzoyl)pyridine | Amino group at position five | Potentially altered activity |

| 2-Amino-5-(4-fluorobenzoyl)pyridine | Different amino positioning | May exhibit different effects |

This table highlights how variations in functional groups can significantly impact the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

- Study on Anti-Proliferative Activity : A study demonstrated that non-nucleoside analogs of pyridine derivatives exhibited higher anti-proliferative activities compared to their nucleoside counterparts, suggesting that modifications to the structure can enhance efficacy against cancer cells .

- Synthesis Methods : Various synthetic routes have been explored for creating pyridine derivatives, emphasizing efficient methods that minimize environmental impact and maximize yield .

Wirkmechanismus

The mechanism by which 3-(4-Fluorobenzoyl)pyridin-2-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

3-(Benzyloxy)pyridin-2-amine (3BPA)

- Structure : Pyridine-2-amine with a benzyloxy group at the 3-position.

- Key Differences : Lacks the fluorobenzoyl moiety, resulting in reduced electron-withdrawing effects and altered pharmacokinetics.

- Research Findings :

- Quantum chemical properties (DFT) at 300–1200 K show higher thermal stability compared to fluorinated analogs due to the absence of fluorine-induced polarizability .

- Demonstrated lower binding affinity in kinase inhibition assays compared to fluorobenzoyl derivatives, attributed to weaker dipole interactions .

N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine

- Structure : Pyridopyrazine core with 4-fluorophenyl and isopropylamine substituents.

- Key Differences : Incorporates a fused pyrazine ring, increasing planarity and hydrogen-bonding capacity.

- Research Findings: Exhibits potent p38 MAP kinase inhibition (IC₅₀ = 12 nM), outperforming simpler pyridin-2-amine derivatives due to enhanced hydrophobic interactions with the ATP-binding pocket . The pyrazine ring elevates metabolic degradation rates compared to non-fused analogs like 3-(4-Fluorobenzoyl)pyridin-2-amine .

4-Fluoropyridin-2-amine Derivatives

- Examples :

- 5-Chloro-4-fluoropyridin-2-amine (Similarity: 0.81)

- 5-Bromo-4-fluoropyridin-2-amine (Similarity: 0.80)

- Key Differences : Halogen substituents at the 4- or 5-position reduce steric bulk but increase electrophilicity.

- Research Findings :

3-(4-Methylpiperazin-1-yl)pyridin-2-amine

- Structure : Pyridine-2-amine with a 4-methylpiperazine group at the 3-position.

- Key Differences : The piperazine ring introduces basicity (pKa ~8.5) and enhances solubility in acidic environments.

- Research Findings: Displays 50% higher plasma protein binding than fluorobenzoyl analogs, likely due to cationic charge at physiological pH . Limited CNS penetration compared to this compound, attributed to efflux by P-glycoprotein .

4-(Pyridin-3-yl)pyrimidin-2-amine

- Structure : Pyrimidine ring substituted with pyridin-3-yl and amine groups.

- Key Differences : Pyrimidine core reduces aromatic electron density, altering binding modes in kinase targets.

- Research Findings :

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

3-(4-Fluorobenzoyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

The synthesis of this compound typically involves nucleophilic substitution reactions, where the fluorobenzoyl group is introduced to the pyridine ring. This modification is crucial for enhancing the compound's biological activity.

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. In particular, studies have shown that derivatives of pyridine compounds can inhibit the growth of leukemia cells effectively.

Table 1: Anti-Proliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | 1.07 |

| 4c | HL-60 | 0.96 |

| 5a | HL-60 | 0.94 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the cancer cells. Notably, the non-nucleoside analogue 5a showed particularly high anti-proliferative activity among synthesized compounds, suggesting that structural modifications can significantly influence efficacy .

The mechanisms underlying the anti-cancer properties of this compound involve multiple pathways:

- Inhibition of Oncogenic Kinases : Studies indicate that this compound may inhibit key kinases involved in cancer progression, such as ERK1/2 and c-Jun kinase, which are critical for cell proliferation and survival .

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic signals within cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Leukemia Treatment : A study evaluated various pyridine derivatives, including this compound, against HL-60 leukemia cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

- Comparative Study with Other Compounds : In a comparative analysis with other pyridine derivatives, it was found that while many compounds exhibited anti-leukemic properties, this compound demonstrated superior potency and selectivity towards leukemia cells compared to solid tumor lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications at various positions on the pyridine ring can lead to significant changes in potency and selectivity:

Vorbereitungsmethoden

Reductive Amination of Cyanohydrins with Pyridin-2-yl-methylamine Derivatives

One robust method involves a reductive amination reaction between cyanohydrins and pyridin-2-yl-methylamine derivatives. This approach has been patented and extensively optimized for related pyridin-2-yl compounds, which can be adapted for 3-(4-fluorobenzoyl)pyridin-2-amine synthesis.

-

- The reaction is typically carried out in an alcoholic medium, such as methanol.

- The medium is made basic by adding an organic tertiary amine base, for example, 1,4-diazabicyclo[2.2.2]octane (DABCO).

- The reducing agent used is often sodium cyanoborohydride (NaBH3CN), which selectively reduces the imine intermediate formed during amination.

- The reductive amination is performed at room temperature, which favors selectivity and yield.

- Addition of iron sulfate (FeSO4·7H2O) can suppress side reactions by complexing cyanide ions.

-

- Formation of a cyanohydrin intermediate from a 4-fluorobenzoyl precursor.

- Reductive amination with pyridin-2-yl-methylamine under the conditions above.

- Isolation and purification by extraction and chromatographic methods.

This method is advantageous due to mild conditions, high specificity, and the ability to avoid harsh reagents or extreme temperatures.

Multi-Step Synthesis via Fluoropyridine-2-carboxylic Acid and Amide Intermediates

A detailed synthetic route for 2-amino-4-fluoropyridine, a close structural analog, provides insights applicable to this compound preparation:

Step 1: Fluorination of 2-pyridinecarboxylic acid

- React 2-pyridinecarboxylic acid with potassium fluoride (KF) in the presence of a catalyst and an oxidant under oxygen atmosphere at 80°C for 8 hours.

- This yields 4-fluoropyridine-2-carboxylic acid with high yield (~91%).

Step 2: Formation of 4-fluoropyridine-2-carboxamide

- React the acid with methyl chloroformate and triethylamine in tetrahydrofuran (THF) at 0°C, followed by ammonium chloride addition.

- The amide is isolated by extraction and recrystallization with a yield of ~91%.

Step 3: Hofmann Amide Degradation

- The amide undergoes Hofmann degradation using sodium hypochlorite or related reagents at 0-100°C for 1-24 hours.

- This step converts the amide to the corresponding amine, 2-amino-4-fluoropyridine.

-

- The 4-fluorobenzoyl group can be introduced by acylation of the pyridin-2-amine intermediate.

- The process is industrially scalable, cost-effective, and environmentally friendly due to mild reagents and minimal waste.

This route emphasizes the strategic use of fluorination, amide formation, and amide degradation to access fluorinated aminopyridines.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The reductive amination method is notable for its use of sodium cyanoborohydride in a basic methanolic medium, which facilitates selective amination without over-reduction. The addition of iron sulfate helps prevent cyanide-related side reactions, improving purity and yield.

The Yamada-Curtius rearrangement offers a novel synthetic pathway for fluorinated aminopyridines, particularly useful in radiolabeling contexts. The reaction proceeds via an acyl azide intermediate and is efficient in a one-pot procedure, minimizing purification steps.

The multi-step synthesis involving fluorination of 2-pyridinecarboxylic acid followed by amide formation and Hofmann degradation is well-documented for producing 2-amino-4-fluoropyridine. This method’s reagents are inexpensive and the process is amenable to scale-up, making it attractive for industrial synthesis.

Base-promoted cascade reactions provide a versatile synthetic tool for substituted 2-aminopyridines, including those with fluorine substituents. The method’s mild conditions and good yields make it a promising alternative for complex aminopyridine derivatives.

Q & A

Q. Data-Driven Approach :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 25°C, 5 mol% Pd | 72 | 95 | |

| THF, 0°C, 2 mol% Pd | 68 | 98 |

What spectroscopic and crystallographic techniques validate the structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm regioselectivity of benzoylation (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-Ray Crystallography : Resolve ambiguities in substituent positioning (e.g., dihedral angles between pyridine and benzoyl groups) .

- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and amine N-H stretches (~3400 cm⁻¹) .

Advanced Application : Use SHELXL for refining crystal structures, particularly to resolve fluorine-related electron density ambiguities .

How do structural modifications influence the compound’s biological activity?

Advanced

Structure-activity relationship (SAR) studies reveal:

- Fluorine Substitution : The 4-fluorobenzoyl group enhances lipophilicity and target binding (e.g., kinase inhibition) .

- Pyridine Ring Rigidity : Planar pyridine systems improve π-π stacking with aromatic residues in enzymes .

- Amine Functionalization : Morpholine or piperidine derivatives increase solubility but may reduce membrane permeability .

Q. Case Study :

| Derivative | Target Affinity (IC₅₀) | Selectivity (vs. off-targets) | Reference |

|---|---|---|---|

| 3-(4-Fluorobenzoyl)-2-amine | 17 nM (ALK kinase) | >100-fold | |

| Non-fluorinated analog | 120 nM | 10-fold |

How can contradictions in biological activity data across studies be resolved?

Advanced

Discrepancies often arise from:

Q. Resolution Strategies :

- Validate purity via HPLC-MS (>98%).

- Standardize assays using recombinant proteins (e.g., ALK kinase ).

- Cross-reference with computational docking (e.g., AutoDock Vina) to confirm binding poses .

What computational methods support the design of this compound derivatives?

Q. Advanced

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to predict stability .

- 3D-QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to optimize redox stability .

Example : A 3D-QSAR model for pyridine derivatives achieved a correlation coefficient (R²) of 0.89, guiding the prioritization of electron-withdrawing substituents .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Batch-to-Batch Variability : Optimize using continuous flow reactors for consistent heat/mass transfer .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

- Regioselectivity : Employ directing groups (e.g., Boc-protected amines) to control benzoylation sites .

Q. Scale-Up Data :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 68% | 62% |

| Purity | 98% | 95% |

| Reaction Time | 24 h | 18 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.